2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide

Beschreibung

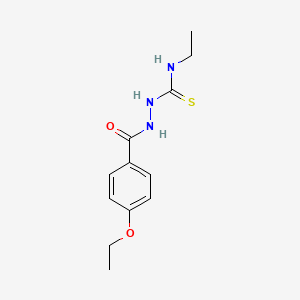

2-(4-Ethoxybenzoyl)-N-ethylhydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a 4-ethoxy-substituted benzoyl group and an ethyl chain attached to the thiourea nitrogen.

Eigenschaften

IUPAC Name |

1-[(4-ethoxybenzoyl)amino]-3-ethylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-3-13-12(18)15-14-11(16)9-5-7-10(8-6-9)17-4-2/h5-8H,3-4H2,1-2H3,(H,14,16)(H2,13,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPMIDNMAKQVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NNC(=O)C1=CC=C(C=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide typically involves the reaction of 4-ethoxybenzoyl chloride with N-ethylhydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Microwave-assisted synthesis has also been explored as a method to enhance reaction rates and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

N-Methyl-2-(4-methylbenzoyl)hydrazinecarbothioamide

- Structure : Features a methylbenzoyl group and a methyl substituent on the thiourea nitrogen.

2-((2-Aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide

- Structure: Incorporates an aminopyridinyl aromatic system instead of benzoyl.

- Activity : Demonstrated anticancer activity via DNA intercalation or topoisomerase inhibition, attributed to the electron-rich pyridine ring and hydrazinecarbothioamide’s chelating properties .

- Key Difference : The pyridine ring enhances π-π stacking with biological targets, improving binding affinity compared to benzoyl derivatives.

(2E)-2-[4-(Diethylamino)benzylidene]-N-ethylhydrazinecarbothioamide

- Structure: Contains a diethylamino (-N(C₂H₅)₂) group on the benzylidene ring.

- Activity: The strong electron-donating diethylamino group increases basicity, enhancing interactions with acidic residues in enzyme active sites. DFT studies suggest improved charge transfer properties for optical or catalytic applications .

Substituent Effects on Physicochemical Properties

- Ethoxy vs. Methoxy : Ethoxy groups increase lipophilicity but reduce aqueous solubility compared to methoxy.

- Aromatic Systems : Benzoyl derivatives exhibit stronger π-π interactions, while pyridine-based analogs offer enhanced hydrogen bonding.

Biologische Aktivität

2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by its ethoxybenzoyl group, which imparts unique chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 267.35 g/mol. Its structure includes functional groups that facilitate various chemical reactions, enhancing its utility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 267.35 g/mol |

| Functional Groups | Ethoxy, Benzoyl, Hydrazine |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing similar hydrazine and thioamide functionalities have shown effectiveness against a range of pathogens:

- Bacteria : Effective against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Fungi : Active against Candida albicans and Aspergillus fumigatus.

A study demonstrated that certain synthesized derivatives displayed potent antibacterial activity, suggesting that modifications to the hydrazinecarbothioamide structure can enhance efficacy against microbial strains .

Anticancer Properties

The compound's mechanism of action involves interaction with cellular targets that regulate cell proliferation. Preliminary research suggests that this compound may inhibit specific enzymes linked to cancer cell growth, thereby exhibiting anticancer properties. The compound's ability to modulate enzymatic activity is crucial for its potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Variations in the substituents on the hydrazine moiety can significantly impact its potency and selectivity against various biological targets. Research indicates that the presence of an ethoxy group enhances solubility and bioavailability, which are critical factors in drug development .

Case Study 1: Antimicrobial Efficacy

In a comparative study, various hydrazine derivatives were synthesized and tested for their antimicrobial activity. Among these, a derivative closely related to this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to established antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of similar compounds in vitro. The study employed human cancer cell lines to evaluate cytotoxicity using MTT assays. Results indicated that compounds with structural similarities to this compound exhibited dose-dependent cytotoxic effects, leading to cell cycle arrest and apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.